MA242 Retains Potent Cytotoxicity in p53-Mutant Cancer Cells Whereas MDM2–p53 Inhibitors Lose Activity
In pancreatic cancer models, MA242 inhibited proliferation of p53-mutant cell lines (Panc-1, AsPC-1) with IC₅₀ values between 0.1 and 0.4 μM following 72-hour exposure [1]. In contrast, the MDM2–p53 interaction inhibitor RG7112 showed a median IC₅₀ of approximately 0.4 μM in p53 wild-type cells but >10 μM in p53-mutant cell lines, representing a >25-fold loss of potency [2]. This p53-independent activity is mechanistically distinct and cannot be achieved by conventional MDM2 antagonists that require functional p53.
| Evidence Dimension | Antiproliferative activity in p53-mutant vs wild-type cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | 0.1–0.4 μM (p53-mutant Panc-1 and AsPC-1 pancreatic cancer cells) |
| Comparator Or Baseline | RG7112 (MDM2–p53 inhibitor): ~0.4 μM in p53 WT cells vs >10 μM in p53-mutant cells |
| Quantified Difference | MA242 shows >25-fold greater potency than RG7112 in p53-mutant contexts (0.1–0.4 μM vs >10 μM) |
| Conditions | Cell viability assay; pancreatic cancer cell lines; 72-hour treatment; Panc-1 (p53-mutant), AsPC-1 (p53-null) vs comparator data from pediatric preclinical testing program in multiple solid tumor lines |
Why This Matters
Enables preclinical modeling of p53-mutant malignancies—the predominant genetic context in pancreatic, hepatocellular, and triple-negative breast cancers—where standard MDM2 inhibitors are ineffective.
- [1] Wang W, Qin JJ, Voruganti S, Nijampatnam B, Velu SE, Ruan KH, Hu M, Zhou J, Zhang R. Discovery and Characterization of Dual Inhibitors of MDM2 and NFAT1 for Pancreatic Cancer Therapy. Cancer Res. 2018;78(19):5656-5667. View Source
- [2] Carol H, Reynolds CP, Kang MH, Keir ST, Maris JM, Gorlick R, Kolb EA, Billups CA, Geier B, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2013;60(4):633-641. View Source
